Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate
Description
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is a sulfinate salt featuring a substituted furan ring. Its structure includes a methoxycarbonyl group at position 4, methyl groups at positions 2 and 5, and a sulfinate moiety at position 2.
Properties
Molecular Formula |
C8H9NaO5S |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
sodium;4-methoxycarbonyl-2,5-dimethylfuran-3-sulfinate |
InChI |
InChI=1S/C8H10O5S.Na/c1-4-6(8(9)12-3)7(14(10)11)5(2)13-4;/h1-3H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PEESXHMKAQLZCG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)[O-])C(=O)OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate typically involves the reaction of 2,5-dimethylfuran with methoxycarbonyl chloride in the presence of a base, followed by sulfonation with sodium sulfite. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base to facilitate the substitution process.
Major Products Formed
Oxidation: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfonate.
Reduction: Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the furan ring can undergo electrophilic aromatic substitution, making the compound reactive towards electrophiles. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Sodium 4-(Methoxycarbonyl)-2,5-Dimethylfuran-3-Sulfinate with Analogues
Key Observations :
- The furan core in the target compound distinguishes it from benzene (Nipagin M Sodium) or triazine (metsulfuron-methyl ester). This influences aromaticity, stability, and reactivity.
- The sulfinate group (SO₂⁻) is unique compared to phenolate (O⁻) or olate (enolate) in analogues, altering solubility and nucleophilicity.
Table 2: Toxicity Comparison
Notes:
- *Data inferred from structurally similar compounds (e.g., Sodium 4-(methoxycarbonyl)phenolate) .
- Environmental persistence is expected to be low due to high biodegradability in activated sludge systems .
Physicochemical and Environmental Behavior
- Solubility : The ionic sulfinate group enhances water solubility compared to neutral esters (e.g., metsulfuron-methyl ester).
- Biodegradability: Analogues like Sodium 4-(methoxycarbonyl)phenolate show 89% biodegradation in 28 days (OECD 301B) , suggesting the target compound may follow similar pathways.
- Synthesis: Preparation methods for sodium furan salts (e.g., refluxing in methanol ) are likely applicable, though substituents require tailored starting materials.
Biological Activity
Sodium 4-(methoxycarbonyl)-2,5-dimethylfuran-3-sulfinate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse research findings.
This compound can be synthesized through the sulfonylation of 2,5-dimethylfuran derivatives. The introduction of the sulfinate group enhances the compound's solubility and reactivity, making it suitable for biological evaluations.
1. Antioxidant Activity
Research indicates that sulfinate compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival. Comparative studies have shown that this compound exhibits a broader spectrum of antimicrobial activity compared to traditional antibiotics.
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results with IC50 values indicating effective inhibition of cell proliferation in several human tumor cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 78.72 |
| PC-3 | 49.79 |
| RKO | 60.70 |
These findings suggest that this compound may serve as a potential lead compound for anticancer drug development.
4. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays measuring the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. Results indicate that this compound significantly reduces inflammation markers in vitro.
The biological activities of this compound are attributed to its ability to modulate several biochemical pathways:
- Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS levels in cells, thereby protecting against oxidative damage.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at specific phases, leading to apoptosis.
Study on Anticancer Activity
A recent study evaluated the effects of this compound on HeLa cells. The results indicated that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. Microscopic examination revealed morphological changes consistent with apoptosis.
Study on Antioxidant Activity
Another study focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a high percentage inhibition compared to standard antioxidants like vitamin C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
